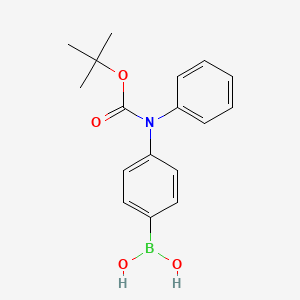

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

概要

説明

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is an organic compound with the molecular formula C11H16BNO4. It is a boronic acid derivative that features a phenyl group substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with tert-butyl chloroformate under basic conditions. The reaction proceeds as follows:

- Dissolve 4-aminophenylboronic acid in a suitable solvent such as methanol.

- Add a base, such as sodium carbonate, to the solution to deprotonate the amino group.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Purify the product by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most significant applications of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. This reaction involves coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Reaction Mechanism:

-

Oxidative Addition: The palladium catalyst, typically Pd(0), undergoes oxidative addition with an aryl halide.

-

Transmetalation: The this compound undergoes transmetalation with the palladium complex, transferring the aryl group to the palladium center.

-

Reductive Elimination: Reductive elimination regenerates the Pd(0) catalyst and forms the new carbon-carbon bond, yielding the biaryl product.

Reagents and Conditions:

-

Catalyst: Palladium catalysts such as Pd(PPh3)4 are commonly used .

-

Base: Bases like sodium carbonate (Na2CO3) or potassium hydroxide (KOH) are used to facilitate the reaction by deprotonating the boronic acid.

-

Solvent: Suitable solvents include toluene, dioxane, and aqueous mixtures.

-

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80-100°C, to enhance the reaction rate.

Example:

A Suzuki coupling reaction of a boronic acid with corresponding boronic acids in the presence of Pd(PPh3)4 yields biaryl compounds.

Protodeboronation

Protodeboronation involves removing the boronic acid group under acidic or basic conditions. This reaction is often considered a side reaction but can be useful in certain synthetic strategies.

Reaction Conditions:

-

Acidic Conditions: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to promote protodeboronation.

-

Basic Conditions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also facilitate the removal of the boronic acid group.

-

Temperature: Elevated temperatures generally accelerate the reaction.

Mechanism:

The mechanism involves the protonation or deprotonation of the boronic acid group, followed by cleavage of the carbon-boron bond.

Oxidation

Oxidation of this compound leads to the conversion of the boronic acid moiety to the corresponding phenol.

Reagents and Conditions:

-

Oxidizing Agents: Hydrogen peroxide (H2O2) is a common oxidizing agent for this transformation.

-

Solvent: Water or aqueous mixtures are typically used as solvents.

-

Temperature: The reaction is usually performed at room temperature or slightly elevated temperatures.

Mechanism:

The boronic acid reacts with the oxidizing agent to form a peroxyborane intermediate, which rearranges to yield the phenol.

Protection and Deprotection of the Amino Group

The tert-butoxycarbonyl (Boc) group protects the amino group during reactions. This protection is crucial to prevent unwanted side reactions involving the amino functionality.

Boc Protection:

-

Reagents: Tert-butyl chloroformate or di-tert-butyl dicarbonate are commonly used to introduce the Boc group.

-

Base: A base such as sodium carbonate or triethylamine is used to neutralize the acid generated during the reaction.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.

Boc Deprotection:

-

Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like DCM is used to remove the Boc group .

-

Temperature: The reaction is typically performed at room temperature.

Mechanism:

The Boc deprotection involves protonation of the carbonyl oxygen, followed by cleavage of the Boc group to yield the free amine and isobutylene and carbon dioxide .

Reactions Involving Protecting Groups

The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group allows for synthetic flexibility. The Boc group can be introduced and removed under mild conditions, making it compatible with various other functional groups.

Comparison with Similar Compounds

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminophenylboronic Acid | Amino group on phenyl ring | More reactive but less stable due to the absence of Boc protection. |

| Phenylboronic Acid | Simple phenyl structure | Lacks an amino group, limiting its versatility in reactions. |

| 4-Carboxyphenylboronic Acid | Carboxyl group instead of an amino group | Different reactivity and applications compared to amino-substituted boronic acids. |

| (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid | tert-Butoxycarbonyl group, methyl, amino, phenyl, boronic acid | Protective tert-butoxycarbonyl group adds a layer of synthetic versatility compared to other compounds lacking such functional groups. |

科学的研究の応用

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals and drug candidates.

Material Science: Utilized in the synthesis of advanced materials and polymers.

Catalysis: Acts as a ligand in coordination chemistry and catalysis .

作用機序

The mechanism of action of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl group protects the amino group during the reaction, preventing unwanted side reactions .

類似化合物との比較

Similar Compounds

4-Aminophenylboronic Acid: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.

Phenylboronic Acid: Does not contain an amino group, limiting its versatility in certain reactions.

4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of an amino group, leading to different reactivity and applications

Uniqueness

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .

生物活性

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, commonly referred to as Boc-phenylboronic acid, is a boronic acid derivative that has garnered significant interest in medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, which plays a crucial role in various biological processes and applications. This article explores the biological activity of Boc-phenylboronic acid, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

Boc-phenylboronic acid features a phenyl group substituted with a tert-butoxycarbonyl (Boc) protecting group and a boronic acid moiety. The presence of the Boc group enhances the compound's stability and reactivity, making it suitable for diverse applications in organic synthesis and biological research.

Structural Formula

The primary mechanism of action for this compound involves its ability to bind to diol-containing compounds. This interaction is reversible and allows the compound to modulate various biochemical pathways.

Target Interactions

- Diol Binding : The boronic acid group interacts with diols such as sugars, which can influence metabolic pathways related to carbohydrate metabolism.

- Enzyme Inhibition : Boc-phenylboronic acid has been shown to inhibit specific enzymes, including proteasomes, which play a vital role in protein degradation and cellular regulation.

Biochemical Pathways

Boc-phenylboronic acid's ability to form stable complexes with biomolecules makes it valuable in biochemical assays. Its interactions can lead to:

- Altered Gene Expression : The compound may influence the expression of genes involved in cell growth and differentiation.

- Modulation of Cellular Metabolism : By inhibiting certain enzymes, it can alter metabolic pathways critical for cellular homeostasis.

Biological Activity

Research has demonstrated various biological activities associated with Boc-phenylboronic acid:

Anticancer Properties

Studies have indicated its potential use in cancer treatment due to its proteasome inhibition capabilities. This inhibition can lead to the accumulation of pro-apoptotic factors within cells, promoting programmed cell death.

Applications in Drug Development

Boc-phenylboronic acid serves as a building block for synthesizing more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy and selectivity against specific biological targets .

Case Studies

Several studies have highlighted the biological activity of Boc-phenylboronic acid:

- Inhibition of Proteasomes : A study demonstrated that Boc-phenylboronic acid effectively inhibits proteasome activity in cancer cell lines, leading to increased apoptosis rates.

- Binding Affinity Studies : Research utilizing quartz crystal microbalance technology revealed that Boc-phenylboronic acid exhibits high binding affinity for glycan chains on antibodies, indicating its potential as a bioanalytical tool .

- Enzyme Inhibition Assays : Various enzyme assays have confirmed that Boc-phenylboronic acid can selectively inhibit enzymes involved in carbohydrate metabolism, demonstrating its versatility in biochemical applications .

Comparison with Similar Compounds

The biological activity of Boc-phenylboronic acid can be compared with other boronic acids:

| Compound Name | Unique Properties | Applications |

|---|---|---|

| Phenylboronic Acid | Simple structure; widely used in organic synthesis | Organic synthesis |

| 4-Aminophenylboronic Acid | Selective proteasome inhibitor | Cancer therapy |

| 3-Pyridylboronic Acid | Exhibits unique reactivity patterns | Suzuki coupling reactions |

特性

IUPAC Name |

[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWUPRJBSHHRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675108 | |

| Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-67-2 | |

| Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。